2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Description
This compound features a 1,3,4-oxadiazole core substituted at the 2-position with a piperidin-3-yl group bearing a 4-ethoxyphenylsulfonyl moiety and at the 5-position with a thiophen-2-yl group. Its synthesis likely follows routes similar to structurally related compounds, such as the reaction of a sulfonyl chloride derivative with a piperidine intermediate, followed by cyclization to form the oxadiazole ring .
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)sulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-2-25-15-7-9-16(10-8-15)28(23,24)22-11-3-5-14(13-22)18-20-21-19(26-18)17-6-4-12-27-17/h4,6-10,12,14H,2-3,5,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMNHLMAFPMNMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of oxadiazole derivatives and features a complex structure that includes a piperidine ring, an oxadiazole moiety, and various substituents. Its molecular formula is with a molecular weight of approximately 445.51 g/mol. The presence of the ethoxyphenyl and thiophen groups contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that it may act as an enzyme inhibitor, which can affect various metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in critical biological processes, including those related to inflammation and cell proliferation.
- Molecular Docking Studies : These studies have suggested strong binding affinities with target proteins, indicating a potential for therapeutic applications in conditions such as cancer and infectious diseases.
Biological Activity
The biological activity of 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole has been evaluated in several studies focusing on its antimicrobial, antitumor, and anti-inflammatory properties.
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound showed effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Comparative Studies : It has been noted that similar compounds with oxadiazole rings have demonstrated stronger antibacterial effects than traditional antibiotics like ampicillin and ciprofloxacin .
Antitumor Activity
Studies have also highlighted the potential antitumor effects of this compound:
- Cell Line Studies : In vitro studies using breast cancer cell lines (e.g., MCF-7) indicated that the compound could induce apoptosis through activation of p53 pathways and caspase cleavage .
Case Studies
Several case studies have explored the biological activity of similar compounds within the same class:
- Antimalarial Activity : Certain oxadiazole derivatives have shown comparable inhibitory effects against Plasmodium falciparum, suggesting potential applications in malaria treatment.
- Antileishmanial Activity : Some derivatives exhibited significant potency against leishmaniasis compared to standard treatments .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study on 1,3,4-oxadiazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole may also possess similar activities due to its structural characteristics .
Antioxidant Properties
Oxadiazole derivatives have been evaluated for their antioxidant capabilities. The presence of the oxadiazole ring enhances the compound's ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .
Anticancer Activity
The compound's unique structure positions it as a candidate for anticancer research. Similar oxadiazole compounds have shown promising results in inhibiting cancer cell proliferation in various studies. For instance, derivatives have been tested against human hepatocellular carcinoma and lung cancer cell lines, indicating potential therapeutic effects .
Synthesis and Modifications
The synthesis of this compound typically involves multiple steps that can be tailored to enhance yield and purity. Various chemical reactions such as oxidation and reduction are employed to modify the piperidine derivatives for improved biological activity.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole against other structurally similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | Contains thiophen moiety | Different heterocyclic structure |
| 5-{1-[Phenylsulfonyl]-piperidin-3-yl}-1,3,4-oxadiazole | Lacks ethoxy group | Variation in sulfonamide structure |
| 2-(Benzo[b]thiophen-2-yl)-5-(piperazin-1-yl)oxadiazoles | Contains piperazine instead of piperidine | Different nitrogen heterocycle |
This table illustrates how the specific combination of substituents in our target compound may contribute to distinct biological activities compared to its analogs.
Case Studies
Several studies have documented the efficacy of oxadiazole derivatives in various applications:
- Antimicrobial Efficacy : A series of novel 2,5-disubstituted oxadiazoles were synthesized and screened for antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli, showing comparable results to established antibiotics .
- Antioxidant Screening : Research indicated that certain oxadiazole derivatives exhibited potent antioxidant activity through various assays designed to measure their free radical scavenging capabilities .
- Cancer Cell Line Studies : In vitro studies demonstrated that specific oxadiazole compounds could inhibit the growth of cancer cells significantly more than standard treatments like cisplatin .
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
Table 1: Key Structural and Functional Comparisons
Impact of Substituents on Bioactivity
- Sulfonyl-Piperidine Moieties : The 4-ethoxyphenylsulfonyl group in the target compound likely improves solubility compared to chlorophenyl (electron-withdrawing) or bromobenzyl (bulky) analogues. This moiety is critical for binding to microbial enzymes or receptors, as seen in compounds with similar sulfonyl-piperidine structures.
- Thiophene vs. Aromatic Substitutents: The thiophen-2-yl group at the 5-position may enhance π-π stacking interactions in microbial targets, similar to fluorobenzyl or nitrophenyl groups in other oxadiazoles. However, electron-withdrawing groups (e.g., NO2, Cl) at this position are associated with CNS activity rather than antimicrobial effects.
- Ethoxy vs. Halogen Substituents: The ethoxy group (electron-donating) on the phenyl ring contrasts with chloro or bromo substituents (electron-withdrawing).
Pharmacological and Pesticidal Performance
- For example, 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole shows EC50 values <2 µg/mL against plant pathogens.
- CNS Activity: Compounds with electron-withdrawing groups (e.g., 4-chlorophenyl) demonstrate CNS depressant effects, suggesting the target compound’s ethoxy group may redirect activity toward non-neurological targets.
Q & A
Q. What strategies validate molecular docking predictions experimentally?
- Methodological Answer : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Compare with docking-predicted ΔG values. If discrepancies exceed 2 kcal/mol, re-evaluate force field parameters or ligand protonation states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
